molecular formula C19H22N2O3 B6538845 2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide CAS No. 1060308-85-1

2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide

Cat. No.: B6538845
CAS No.: 1060308-85-1
M. Wt: 326.4 g/mol
InChI Key: IOBFBZUPRGVPKA-UHFFFAOYSA-N
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Description

The compound 2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide features a biphenylacetamide core with a 4-methoxyphenyl group and an N,N-dimethylated acetamide moiety. Its structure comprises two key segments:

  • N,N-Dimethylacetamide: Introduces steric bulk and lipophilicity due to the dimethyl substitution on the nitrogen.

This combination suggests applications in medicinal chemistry, where such motifs are common in kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-21(2)19(23)13-15-4-8-16(9-5-15)20-18(22)12-14-6-10-17(24-3)11-7-14/h4-11H,12-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBFBZUPRGVPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide typically involves the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

2-Azido-N-(4-methoxyphenyl)acetamide (CAS 116433-52-4)
  • Structure : Shares the 4-methoxyphenylacetamide backbone but replaces the dimethyl group with an azide (-N₃).
  • Key Differences :
    • The azide group enables click chemistry applications, unlike the target compound’s dimethylacetamide .
    • Higher reactivity but reduced stability compared to the dimethylated analog .
  • Molecular Weight : 206.20 g/mol (vs. ~354.40 g/mol for the target compound) .
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • Structure: Incorporates a sulfanyl (-S-) and aminophenyl group.
  • Demonstrated antimicrobial activity in crystal structure studies, suggesting biological relevance .

Functional Group Modifications

N-(4-Methoxyphenyl)acetamide
  • Structure : Simplest analog with only the 4-methoxyphenyl and acetamide groups.
  • Key Differences :
    • Lacks the additional phenyl and dimethyl groups, resulting in lower lipophilicity (logP ~1.2 vs. ~3.5 estimated for the target compound).
    • Used as a precursor in synthesis of complex acetamides .
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide
  • Structure : Replaces acetamide with a sulfonamide (-SO₂NH-) group.

Bioactive and Agrochemical Analogs

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Structure : Chloro and methoxymethyl substituents on the acetamide.
  • Key Differences :
    • Herbicidal activity due to chloro and methoxymethyl groups, targeting plant-specific enzymes .
    • Higher logP (~3.8) compared to the target compound, enhancing membrane permeability .
Dimericγ-AApeptides (Compound 8 in )
  • Structure: Dimerized acetamide with octanoyl and decanamide chains.
  • Key Differences :
    • Designed for peptide mimicry and antimicrobial activity.
    • Molecular weight >1,000 g/mol (vs. ~354 g/mol for the target compound) .

Research Implications

  • Lipophilicity and Bioavailability : The N,N-dimethyl group in the target compound enhances membrane permeability compared to azide or sulfonamide analogs .
  • Functional Group Reactivity : Azide and sulfanyl groups enable divergent synthetic applications (e.g., bioconjugation vs. antimicrobial activity) .
  • Agrochemical vs. Pharmaceutical Use : Chloroacetamides like alachlor highlight the role of substituents in targeting specific biological pathways .

Biological Activity

2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and medicinal chemistry.

The compound is characterized by its unique structure, which includes a methoxyphenyl group and a dimethylacetamide moiety. The synthesis typically involves the reaction of 4-methoxyphenylacetyl chloride with an appropriate amine under controlled conditions.

Synthetic Route

  • Starting Materials : 4-methoxyphenylacetyl chloride, aniline derivatives.
  • Conditions : The reaction is usually performed in an organic solvent like dichloromethane with a base such as triethylamine to facilitate the acylation process.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
  • Anti-inflammatory Effects : Studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, reducing symptoms associated with inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Receptor Modulation : The compound might modulate receptors involved in pain and inflammation, leading to analgesic effects.

Study 1: Antimicrobial Activity

A study conducted on various derivatives of acetamides, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound32E. coli
Control Antibiotic16E. coli

Study 2: Anti-inflammatory Effects

In vitro studies revealed that this compound effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating conditions such as rheumatoid arthritis or other inflammatory disorders.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α1500700
IL-61200500

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